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D-Buthionine

Cat. No.: B024331
CAS No.: 13073-22-8
M. Wt: 191.29 g/mol
InChI Key: LAXXPOJCFVMVAX-SSDOTTSWSA-N
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Description

Historical Trajectories of Sulfoximine (B86345) Derivatives in Glutathione (B108866) Pathway Modulations

The history of modulating the glutathione pathway using sulfoximine derivatives is closely tied to the discovery and study of methionine sulfoximine (MSO). MSO was one of the earliest identified sulfoximines with biological activity. acs.org Building upon this, buthionine sulfoximine (BSO), specifically the L-stereoisomer, emerged as a more potent and specific inhibitor of γ-GCS compared to MSO. nih.govresearchgate.net Early research in the late 1970s and early 1980s established L-BSO as a valuable tool for experimentally depleting intracellular glutathione levels in various biological systems, including cultured cells and animal models. nih.govresearchgate.netpnas.org This depletion of GSH was found to sensitize cells and tissues to the effects of various cytotoxic agents, such as chemotherapy drugs and radiation, highlighting the protective role of glutathione in cellular defense mechanisms. google.comaacrjournals.orgoup.comtandfonline.com The development and application of L-BSO significantly advanced the understanding of glutathione's involvement in detoxification, antioxidant defense, and drug resistance. tandfonline.comnih.govwikipedia.org

The Critical Role of Stereoisomerism in D-Buthionine's Biological Impact

Stereoisomerism plays a critical role in the biological impact of buthionine sulfoximine. The compound contains chiral centers, leading to the existence of different stereoisomers, including D- and L-forms, and at the sulfoximine sulfur, (S) and (R) configurations. nih.govnih.gov While the racemic mixture (DL-BSO) and the L-stereoisomer (L-BSO, often a mixture of (S,R) diastereomers) were initially used in research, the separation and study of individual stereoisomers revealed significant differences in their biological activities. google.comnih.gov

Specifically, L-buthionine-(S)-sulfoximine has been identified as the most potent inhibitor of γ-GCS. google.comnih.gov In contrast, this compound-(S,R)-sulfoximine is reported to be a weak and reversible inhibitor of γ-GCS. google.com Studies comparing the effects of different buthionine sulfoximine stereoisomers on glutathione depletion in tissues like liver and kidney in mice have demonstrated that L-buthionine-(S)-sulfoximine is effective in causing significant GSH depletion, similar to or exceeding the effect of the L-(S,R) mixture at lower doses. google.comnih.gov this compound-(S,R)-sulfoximine, however, did not cause significant glutathione depletion in liver or pancreas in these studies. google.comnih.gov This differential activity underscores the importance of the specific stereochemical configuration for the interaction with the active site of γ-GCS. The enzyme exhibits a clear preference for the L-stereoisomer with the (S) configuration at the sulfoximine sulfur for potent, irreversible inhibition. google.comnih.govresearchgate.net

Research findings illustrating the differential effects of buthionine sulfoximine stereoisomers on glutathione levels in mouse tissues are presented in the following table:

Compound AdministeredTissueGlutathione Level (% of Control)
L-Buthionine-SR-sulfoximineLiver52%
L-Buthionine-S-sulfoximineLiver41%
L-Buthionine-R-sulfoximineLiverNot significant depletion
This compound-SR-sulfoximineLiverNot significant depletion
L-Buthionine-SR-sulfoximineKidney27%
L-Buthionine-S-sulfoximineKidney27%
L-Buthionine-R-sulfoximineKidney87%
This compound-SR-sulfoximineKidney70%
L-Buthionine-R-sulfoximinePancreasNot significant depletion
This compound-SR-sulfoximinePancreasNot significant depletion

Note: Data compiled from research findings on glutathione depletion in mouse tissues by different buthionine sulfoximine stereoisomers. google.comnih.gov

These findings highlight that while L-stereoisomers, particularly the S-configuration at the sulfur, are potent inhibitors leading to significant GSH depletion, the D-stereoisomer has a markedly reduced effect on glutathione levels in these tissues. google.comnih.gov

Foundational Research Hypotheses Pertaining to this compound's Specificity

Foundational research hypotheses regarding the specificity of buthionine sulfoximine, including insights gleaned from studying the D-isomer, center on its interaction with γ-GCS. The high specificity of L-buthionine sulfoximine for γ-GCS is attributed to its structural analogy to the enzyme's substrates, glutamate (B1630785) and cysteine. nih.govresearchgate.netnih.gov The sulfoximine group is thought to mimic the transition state of the enzymatic reaction. nih.gov

The observation that this compound-(S,R)-sulfoximine is a weak and reversible inhibitor, unlike the potent, irreversible inhibition by the L-isomer, supports the hypothesis that the stereochemical orientation of the molecule is crucial for proper binding and interaction within the active site of γ-GCS. google.com The enzyme's active site is chiral, and thus, it can distinguish between the different stereoisomers of buthionine sulfoximine. The specific spatial arrangement of atoms in the L-stereoisomer allows for a more effective fit and interaction with key residues in the enzyme's active site, leading to irreversible inhibition. google.comnih.govresearchgate.net In contrast, the D-stereoisomer's configuration likely results in suboptimal binding, leading to only weak and reversible inhibition. google.com

CompoundEnzyme TargetInhibition PotencyReversibility
L-Buthionine-S-sulfoximineγ-Glutamylcysteine SynthetasePotent, Irreversible google.comresearchgate.netIrreversible google.comresearchgate.net
L-Buthionine-R-sulfoximineγ-Glutamylcysteine SynthetaseWeak google.comReversible google.com
This compound-SR-sulfoximineγ-Glutamylcysteine SynthetaseWeak google.comReversible google.com
Buthionine Sulfoximine (Stereoisomers)Glutamine SynthetaseNot Detectable nih.govresearchgate.netN/A

Note: This table summarizes the differential inhibitory effects of buthionine sulfoximine stereoisomers on γ-GCS and their lack of significant inhibition on glutamine synthetase, supporting the hypotheses regarding stereochemical specificity. google.comnih.govresearchgate.netresearchgate.net

These foundational hypotheses and the data supporting them are crucial for understanding the precise mechanisms by which sulfoximine derivatives modulate the glutathione pathway and for the rational design of more specific pharmacological agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2S B024331 D-Buthionine CAS No. 13073-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428105
Record name D-Buthionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-22-8
Record name S-Butyl-D-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Buthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of D Buthionine S Molecular and Enzymatic Modulations

Detailed Analysis of D-Buthionine's Interaction with Gamma-Glutamylcysteine (B196262) Synthetase (γ-GCS/GCL)

Gamma-glutamylcysteine synthetase (γ-GCS) is a key enzyme in maintaining cellular redox balance through its role in glutathione (B108866) synthesis. wikipedia.orgscbt.com Inhibitors of γ-GCS, such as buthionine sulfoximine (B86345) (BSO), are used to deplete cellular GSH levels, a strategy explored in various research contexts, including increasing sensitivity to chemotherapy agents. wikipedia.orgnih.govaacrjournals.org this compound, specifically its sulfoximine derivative, interacts with γ-GCS, influencing its enzymatic activity. google.com

Comparative Enzymatic Inhibition Profiling of this compound Isomers

Buthionine sulfoximine exists as different isomers due to chiral centers. The interaction of these isomers with γ-GCS reveals the stereospecificity of the enzyme.

This compound-SR-Sulfoximine as a Disparate Inhibitor of γ-GCS

This compound-SR-Sulfoximine has been identified as an inhibitor of γ-GCS. google.com However, compared to other isomers, its inhibitory effect is described as weak or ineffective in some studies. researchgate.net

Stereospecificity of γ-GCS: Contrast with L-Buthionine-S-Sulfoximine and DL-Buthionine-SR-Sulfoximine Potency

γ-GCS exhibits stereospecificity in its interaction with buthionine sulfoximine isomers. L-Buthionine-S-Sulfoximine is reported to be a potent and irreversible inhibitor of γ-GCS. google.comstemcell.com In contrast, this compound-SR-Sulfoximine is characterized as a weak and reversible inhibitor of the enzyme. google.com DL-Buthionine-SR-Sulfoximine, which is a mixture containing both L- and D-isomers with respect to the α-carbon and S- and R-configurations at the sulfoximine sulfur caymanchem.com, also inhibits γ-GCS. nih.govnih.govabcam.com Studies have shown that the initial binding constant for DL-buthionine-SR-sulfoximine is less than 100 μM. researchgate.net

The differing potencies highlight the enzyme's preference for specific stereoisomers. While L-Buthionine-S-Sulfoximine strongly inhibits γ-GCS, the D-isomer, this compound-SR-Sulfoximine, demonstrates significantly less potency. google.com

Here is a table summarizing the comparative inhibition characteristics:

Compound NameStereochemistry at α-carbonStereochemistry at SulfurInhibition Potency vs. γ-GCSInhibition Reversibility
This compound-SR-SulfoximineDSRWeak/Ineffective google.comresearchgate.netReversible google.com
L-Buthionine-S-SulfoximineLSPotent google.comstemcell.comIrreversible google.comstemcell.com
L-Buthionine-R-SulfoximineLRWeak google.comReversible google.com
DL-Buthionine-SR-SulfoximineDLSRPotent (as a mixture) nih.govnih.govIrreversible (overall) nih.gov

Note: DL-Buthionine-SR-Sulfoximine is a mixture of L- and D-isomers at the α-carbon, each potentially having S and R configurations at the sulfur.

Mechanistic Investigations into this compound's Enzyme Kinetics

Understanding the kinetic mechanism of this compound's interaction with γ-GCS provides insight into how it modulates enzyme activity.

Characteristics of Reversible Inhibition by this compound

This compound-SR-Sulfoximine has been shown to be a reversible inhibitor of γ-GCS. google.com This contrasts with the irreversible inhibition observed with the L-Buthionine-S-Sulfoximine isomer. google.comstemcell.com Reversible inhibition suggests that this compound-SR-Sulfoximine binds to the enzyme in a non-covalent manner, and the enzyme's activity can be restored upon removal of the inhibitor.

Allosteric or Active Site Binding Mechanisms: Evidence for Competitive Binding with L-Glutamate by this compound

Studies investigating the mechanism of inhibition by this compound-SR-Sulfoximine indicate that it acts as a competitive inhibitor with respect to L-Glutamate. google.com Kinetic data obtained from studies with this compound-SR-Sulfoximine showed a Ki of 5.2 mM, and its binding was found to be competitive with L-glutamate. google.com This suggests that this compound-SR-Sulfoximine binds to the active site of γ-GCS, competing with the natural substrate L-Glutamate for the binding site. google.comnih.govfishersci.se

Implications of Buthionine Sulfoximine Phosphorylation for Enzyme Binding

Buthionine sulfoximine (BSO), including its isomers, functions as a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis. The mechanism of inhibition involves the phosphorylation of BSO by MgATP within the active site of γ-GCS. This phosphorylation event leads to the formation of buthionine sulfoximine phosphate (B84403), which binds tightly to the enzyme, resulting in apparently irreversible inhibition under non-denaturing conditions containing MgATP. researchgate.netnih.govresearchgate.net

Studies have established that γ-glutamylcysteine synthetase catalyzes the phosphorylation of buthionine sulfoximine by MgATP, with one molar equivalent of buthionine sulfoximine phosphate becoming tightly bound to the fully inhibited enzyme. researchgate.netnih.govresearchgate.net Kinetic studies on DL-buthionine-SR-sulfoximine indicate a low initial binding constant and a relatively fast rate of inactivation. researchgate.net While the general mechanism of phosphorylation and tight binding is described for buthionine sulfoximine, specific details focusing solely on the phosphorylation of the this compound isomer and its unique implications for enzyme binding are less extensively documented compared to the L-isomer or the racemic mixture in the provided search results. However, it is noted that this compound-SR-sulfoximine is a very weak or ineffective inhibitor of γ-glutamylcysteine synthetase compared to the DL mixture. researchgate.netresearchgate.net This suggests that while phosphorylation might still occur, its efficiency or the subsequent binding affinity of the phosphorylated D-isomer to the enzyme is significantly lower, contributing to its reduced inhibitory potency.

This compound's Influence on Cellular Glutathione Homeostasis

This compound, particularly as the sulfoximine, influences cellular glutathione (GSH) homeostasis primarily through its interaction, albeit weak, with the glutathione biosynthetic pathway.

Quantitative Assessment of Glutathione Depletion Efficacy by this compound in Cellular Systems

Buthionine sulfoximine (BSO) in general is well-established as an agent that depletes cellular glutathione levels by inhibiting γ-glutamylcysteine synthetase. researchgate.netoup.commdpi.combrieflands.comnih.govwikipedia.orgnih.govspandidos-publications.commedchemexpress.comtandfonline.com Studies using various cell lines and animal models demonstrate significant GSH depletion following BSO administration. For instance, BSO treatment (1 mM and 2 mM for 2 days) in human stomach and ovarian cancer cell lines depleted intracellular thiol concentration by substantial percentages. nih.gov In mice, BSO treatment reduced cysteine levels in fetuses in a dose-dependent manner. oup.com

However, when specifically considering this compound-SR-sulfoximine, research indicates it is a very weak or ineffective inhibitor of γ-glutamylcysteine synthetase compared to the DL mixture. researchgate.netresearchgate.net This implies that the quantitative efficacy of this compound alone in depleting cellular glutathione is considerably lower than that of the more active isomers or the racemic mixture. While the provided sources detail the robust GSH depletion achieved by BSO (often referring to the DL or L forms), they highlight the limited activity of the D-isomer in this regard. researchgate.netresearchgate.net

Differential Effects on Glutathione Biosynthetic Flux Compared to Active Isomers

This compound sulfoximine exhibits differential effects on glutathione biosynthetic flux when compared to its more active isomers, particularly L-buthionine sulfoximine. L-buthionine-(S)-sulfoximine is described as a tight-binding, mechanism-based inhibitor of rat kidney γ-glutamylcysteine synthetase, while L-buthionine-(R)-sulfoximine is a relatively weak inhibitor. nih.gov The DL-buthionine-SR-sulfoximine mixture is a potent inhibitor. researchgate.netresearchgate.net

In contrast, this compound-SR-sulfoximine is characterized as a very weak or ineffective inhibitor of γ-glutamylcysteine synthetase. researchgate.netresearchgate.net This significant difference in inhibitory potency directly translates to differential effects on glutathione biosynthetic flux. While active isomers effectively block the rate-limiting step catalyzed by γ-GCS, thereby severely limiting GSH synthesis, this compound has a minimal impact on this process. researchgate.netresearchgate.net This distinction is crucial in understanding the specific pharmacological profile of this compound compared to its stereoisomers.

Exploration of this compound's Interactions with Ancillary Enzymatic and Redox Systems

The influence of this compound extends beyond its primary, albeit weak, interaction with γ-glutamylcysteine synthetase to potentially involve other enzymatic and redox systems, although research specifically on the D-isomer's role in these areas is limited in the provided context.

Assessment of this compound's Role in Other Oxidative Stress Pathways

Buthionine sulfoximine (BSO), generally referring to the more active forms, is known to induce oxidative stress as a consequence of glutathione depletion. oup.commedchemexpress.comuark.edu GSH is a major intracellular antioxidant, and its depletion can lead to an accumulation of reactive oxygen species (ROS) and increased oxidative damage. oup.combrieflands.comuark.edu Studies have shown that BSO treatment can impact other aspects of cellular metabolism and induce changes in the cellular redox ratio. uark.edu For example, GSH depletion by BSO has been linked to DNA deletions in mice. oup.comcaymanchem.com BSO has also been shown to increase reactive oxygen species levels in certain cell lines. caymanchem.com

Given that this compound sulfoximine is a weak inhibitor of GSH synthesis, its direct role in inducing significant oxidative stress through this mechanism is likely limited compared to the active isomers. researchgate.netresearchgate.net However, the provided information does not specifically detail investigations into this compound's potential interactions with other oxidative stress pathways independent of significant GSH depletion. Research in this area would be needed to fully assess its role in ancillary oxidative stress responses.

Evaluation of Activity Against Parasite-Specific Redox Enzymes, distinguishing this compound sulfoximine from general Buthionine sulfoximine effects

Buthionine sulfoximine (BSO) has been investigated for its activity against parasites, particularly those where trypanothione (B104310), a glutathione-spermidine conjugate, plays a critical role in redox homeostasis, such as Trypanosoma cruzi and Plasmodium falciparum. nih.govwikipedia.orgasm.orgresearchgate.netbiorxiv.orgmalariaworld.orgresearchgate.netnih.govasm.org BSO inhibits the synthesis of both glutathione and trypanothione in these parasites by targeting γ-glutamylcysteine synthetase. nih.govasm.orgresearchgate.netnajah.edu Depletion of these thiols can increase the parasites' sensitivity to oxidative stress and certain antiparasitic drugs. nih.govwikipedia.orgasm.orgresearchgate.netbiorxiv.orgmalariaworld.orgresearchgate.netnih.gov

Studies have shown that BSO can decrease total glutathione-derived thiols in Trypanosoma cruzi and increase the toxicity of drugs like nifurtimox (B1683997) and benznidazole. nih.govresearchgate.net In Brugia malayi, the parasitic γGCS was found to be significantly more sensitive to BSO than its mammalian counterparts, and BSO effectively depleted glutathione in these parasites. najah.edu BSO has also been shown to increase the efficacy of antimalarial drugs against Plasmodium vinckei by depleting GSH. malariaworld.orgnih.gov

While the activity of BSO against parasite-specific redox enzymes and its effects on parasite viability are documented, the provided search results primarily discuss the effects of BSO in general, often referring to the DL or L forms. nih.govasm.orgresearchgate.netbiorxiv.orgmalariaworld.orgresearchgate.netnih.govasm.orgnajah.edu Some studies mention D,L-buthionine-S,R-sulfoximine in the context of antiparasitic activity, noting its ability to eliminate T. brucei from the bloodstream of infected mice via depletion of intratrypanosomal glutathione and induction of oxidative stress. caymanchem.com However, a clear distinction and specific evaluation of the activity of this compound sulfoximine alone against parasite-specific redox enzymes, separate from the effects of the more potent isomers or the racemic mixture, is not explicitly detailed in the provided information. Further research specifically focusing on the D-isomer's interactions with these parasite enzymes would be necessary to differentiate its effects.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound Sulfoximine99653
Buthionine Sulfoximine (BSO)2581
Glutathione (GSH)124883
γ-Glutamylcysteine Synthetase10504
Trypanothione457177
Nifurtimox449609
Benznidazole31053
Trypanothione Reductase69799
Trypanothione Synthetase131712136

Data Tables

Based on the search results, specific quantitative data for this compound's direct effects are limited, as most studies focus on BSO (DL or L isomers). However, we can present some data related to general BSO efficacy and the comparative weakness of the D-isomer as mentioned in the text.

Table 1: Comparative Inhibitory Potency of Buthionine Sulfoximine Isomers on γ-Glutamylcysteine Synthetase

CompoundInhibitory Activity on γ-GCSSource
DL-Buthionine-SR-sulfoximinePotent researchgate.netresearchgate.net
L-Buthionine-(S)-sulfoximineTight-binding, mechanism-based nih.gov
L-Buthionine-(R)-sulfoximineRelatively weak nih.gov
This compound-SR-sulfoximineVery weak or ineffective researchgate.netresearchgate.net

Table 2: Examples of Cellular Glutathione Depletion by BSO (General)

Cell SystemBSO ConcentrationTreatment DurationApproximate GSH DepletionSource
Human Stomach Cancer Cells (SNU-1)1 mM2 days75.7% nih.gov
Human Stomach Cancer Cells (SNU-1)2 mM2 days76.2% nih.gov
Human Ovarian Cancer Cells (OVCAR-3)1 mM2 days74.1% nih.gov
Human Ovarian Cancer Cells (OVCAR-3)2 mM2 days63.0% nih.gov
Mouse Fetuses (Cysteine levels, proxy for thiol status)2 mMNot specified27% oup.com
Mouse Fetuses (Cysteine levels, proxy for thiol status)20 mMNot specified55% oup.com
Brugia malayi (isolated parasites)20 µMNot specified70% najah.edu
Brugia malayi (isolated parasites)100 µMNot specified47% najah.edu

Comprehensive Analysis of D Buthionine in Biological Systems

Investigations in Cell Culture Models

Studies employing cell culture models have explored the impact of Buthionine Sulfoximine (B86345) on various aspects of cellular biology, including viability, proliferation, cell death pathways, and redox homeostasis.

Impact of Buthionine Sulfoximine on Cellular Viability and Proliferation Dynamics

Buthionine Sulfoximine, by inhibiting gamma-glutamylcysteine (B196262) synthetase and thus depleting intracellular glutathione (B108866), can influence cell viability and proliferation, often in conjunction with other cytotoxic agents. In biliary tract cancer (BTC) cells, treatment with BSO did not significantly affect cell viability when administered alone. nih.gov However, pretreatment of GBC-SD and RBE cells with BSO enhanced the reduction in cell viability caused by cisplatin (B142131). nih.gov Specifically, cisplatin alone decreased viability by 20% in GBC-SD cells and 12% in RBE cells, while the combination with BSO resulted in viability reductions of 44% and 43%, respectively. nih.govresearchgate.net Similarly, BSO was found to enhance the antiproliferative effect of gemcitabine (B846) on BTC cells. nih.gov A dose of 500 µg/ml gemcitabine was significantly more effective at reducing cell viability when combined with 50 µM BSO in both GBC-SD and RBE cell lines. nih.gov

BSO treatment has also been observed to decrease the total number of viable melanoma cells, although the percentage of viability or apoptosis did not significantly change in some cases after 72 hours of treatment. aacrjournals.org Studies have also shown that BSO can inhibit tumor cell growth. nih.gov

Here is a summary of the impact of BSO on cell viability in combination with chemotherapy in biliary tract cancer cells:

Cell LineTreatmentViability Decrease (vs Control)
GBC-SDCisplatin (24h)20%
GBC-SDBSO + Cisplatin44%
RBECisplatin (24h)12%
RBEBSO + Cisplatin43%
GBC-SDGemcitabine + BSOEnhanced reduction
RBEGemcitabine + BSOEnhanced reduction

Modulation of Apoptotic and Necrotic Pathways by Buthionine Sulfoximine in Vitro

Buthionine Sulfoximine can modulate cellular death pathways, influencing both apoptosis and necrosis, particularly when combined with other cytotoxic stimuli. Depletion of intracellular reduced glutathione (GSH) by prolonged incubation with DL-buthionine-(S,R)-sulfoximine (BSO) has been shown to potentiate the lethality of cytotoxic treatments, sometimes leading to a change in the mode of death from apoptosis to necrosis. researchgate.net In U-937 human promonocytic cells, incubation with BSO prior to cisplatin treatment suppressed caspase activation, which is typically associated with apoptosis, and appeared associated with the inhibition of mitochondrial cytochrome c release. researchgate.net

BSO alone has been shown to induce apoptosis in melanoma cell lines, requiring a 4-day treatment period to achieve a level approximately 200% of the control. aacrjournals.org BSO also slightly enhanced the level of apoptosis induced by disulfiram (B1670777) in melanoma cells. aacrjournals.org In neuroblastoma cell lines, glutathione depletion by buthionine sulfoximine was found to be cytotoxic via apoptosis. oup.com The combination of BSO with hydroxychavicol synergistically induced apoptosis in CML cells, correlating with the activation of AIF and the GSH-ROS-JNK-ERK-iNOS pathway. plos.org

The co-treatment of tumor cells with BSO and copper complexes has been shown to induce a marked increase in the apoptotic population. researchgate.net In biliary tract cancer cells, while cisplatin and gemcitabine alone induced apoptosis, combining these agents with BSO further enhanced the apoptotic response. researchgate.net Studies in hepatocarcinoma cells treated with azathioprine (B366305) and BSO revealed that the cytotoxic effect resulted from necroptosis induction in a mitochondrial-dependent manner. wjgnet.com

Effects on Cellular Redox State Markers and Oxidative Damage Induction by Buthionine Sulfoximine

A primary effect of Buthionine Sulfoximine is the depletion of intracellular glutathione, a key component of the cellular antioxidant defense system, which in turn impacts the cellular redox state and can lead to increased oxidative damage. BSO is a potent inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis, and its use leads to intracellular GSH depletion by preventing de novo synthesis. mdpi.comoup.comcopdfoundation.org This depletion shifts the cellular redox state towards a more oxidized condition. oup.com

Studies have shown that BSO treatment increases the optical redox ratio in NIH 3T3 fibroblasts, suggesting changes in metabolic activity potentially linked to decreased citric acid cycle activity or mitochondrial alterations. uark.edu Depletion of glutathione by BSO treatment increased the steady-state level of Fpg-sensitive base modifications (a marker of oxidative DNA damage) in Chinese hamster cells by approximately 50%. oup.com In human stomach and ovarian cancer cell lines, BSO treatment effectively depleted intracellular thiol concentration. nih.gov For instance, in SNU-1 cells, treatment with 1 mM and 2 mM BSO for 2 days depleted intracellular thiol concentration to 75.7% and 76.2%, respectively (implying approximately 24.3% and 23.8% remaining thiol). nih.gov

The depletion of intracellular glutathione induced by BSO correlates with the induction of reactive oxygen species (ROS). plos.org This increase in ROS and the altered redox balance contribute to the enhanced cytotoxicity observed when BSO is combined with pro-oxidant chemotherapies. researchgate.netaacrjournals.org

Preclinical In Vivo Studies of Buthionine Sulfoximine

Preclinical studies in animal models have investigated the systemic and organ-specific effects of Buthionine Sulfoximine administration, particularly concerning glutathione levels and markers of oxidative stress.

Systemic and Organ-Specific Glutathione Levels Following Buthionine Sulfoximine Administration

Buthionine Sulfoximine effectively reduces glutathione levels in various tissues and in plasma in vivo. Administration of DL-buthionine-(S,R)-sulfoximine (d,l-BSO) via continuous intravenous infusion in nude mice bearing human fibrosarcoma xenografts produced a 60% reduction of GSH plasma levels and greater than 95% reduction in GSH tumor levels. nih.gov

In mice bearing NFSa fibrosarcoma, subcutaneous injection of BSO decreased GSH levels in tumors to 2% of the control level, while in the bone marrow, GSH levels recovered to 41% of control after 12 hours following the last administration. nih.gov

Continuous administration of L-buthionine (S,R)-sulfoximine (BSO) via drinking water to mice for 14 days resulted in decreased GSH levels in various organs compared to control mice. jst.go.jp The ratios of GSH levels to that of the control were 46.4% in the liver and 16.7% in the kidney. jst.go.jp

In a xenograft mouse model, continuous BSO exposure via drinking water led to significant decreases in glutathione levels in both kidneys and tumors. mdpi.com Kidney glutathione levels were reduced by 49% and 35% after 2 and 4 days of exposure, respectively, compared to the group treated with 177Lu-DOTATATE alone. mdpi.com Tumor glutathione levels were efficiently depleted, showing reductions of 79% after 2 days and 85% after 14-18 days compared to the 177Lu-DOTATATE alone group. mdpi.com

Studies in rabbits treated subcutaneously with BSO demonstrated significant reductions in GSH levels in the heart, brain, and liver, but not in the kidney. acs.org

Here is a summary of the effect of BSO on glutathione levels in various in vivo models:

SpeciesBSO Administration MethodTissue/FluidGSH Level (vs Control)Reference
MiceContinuous IV infusionPlasma40% nih.gov
MiceContinuous IV infusionTumor<5% nih.gov
MiceSubcutaneous injectionTumor2% nih.gov
MiceSubcutaneous injectionBone marrow41% nih.gov
MiceDrinking water (14 days)Liver46.4% jst.go.jp
MiceDrinking water (14 days)Kidney16.7% jst.go.jp
MiceDrinking water (2 days)Kidney51% (49% less) mdpi.com
MiceDrinking water (4 days)Kidney65% (35% less) mdpi.com
MiceDrinking water (14-18 days)Kidney26% (74% less) mdpi.com
MiceDrinking water (2 days)Tumor21% (79% less) mdpi.com
MiceDrinking water (14-18 days)Tumor15% (85% less) mdpi.com
RabbitsSubcutaneousHeartSignificantly reduced acs.org
RabbitsSubcutaneousBrainSignificantly reduced acs.org
RabbitsSubcutaneousLiverSignificantly reduced acs.org
RabbitsSubcutaneousKidneyNot significantly reduced acs.org

Buthionine Sulfoximine's Influence on Endogenous Antioxidant Defenses and Oxidative Stress Biomarkers in Tissues

In rabbits, BSO treatment and the resulting depletion of GSH caused significant formation of oxidative DNA damage products in the DNA of various organs, including 8-hydroxyguanine, 2,6-diamino-4-hydroxy-5-formamidopyrimidine, 8-hydroxyadenine (B135829), and (5′S)-8,5′-cyclo-2′-deoxyadenosine. acs.org The depletion of GSH correlated well with the formation of these DNA products, highlighting the role of GSH in preventing such damage in vivo. acs.org

BSO has been used in animal models to enhance reactive oxygen species production by inhibiting GSH, and its advantage lies in targeting specific antioxidants with limited effects on other cellular components. nih.gov

Cardiovascular and Renal Physiological Responses to D-Buthionine-Induced Glutathione Modulation

Modulation of glutathione levels, particularly depletion induced by Buthionine Sulfoximine (BSO), has been shown to significantly impact cardiovascular and renal physiology, largely through the induction of oxidative stress.

Research in Sprague-Dawley rats demonstrated that oral administration of BSO, which depletes glutathione by inhibiting γ-glutamylcysteine synthetase, leads to oxidative stress and arterial hypertension. oup.comoup.comnih.gov This model is considered a prototype for hypertension induced by oxidative stress. oup.comoup.com The hypertensive effect of BSO-induced glutathione depletion is thought to involve oxidative stress-dependent vasomotor dysfunction. oup.com Studies investigating the effect of BSO on heart rate in rats have yielded inconsistent results, with some studies reporting no significant effect while others noted a parallel increase with mean arterial pressure. oup.comoup.com Further research indicates that BSO administration can disrupt the balance of vasoactive agents, leading to a reduction in vasodilators such as prostacyclin and cAMP, and an increase in vasoconstrictors like thromboxane (B8750289) A2 and isoprostane. oup.com

In the context of cardiac injury, pretreatment with BSO in endotoxemic pigs exacerbated damage, which was associated with a greater reduction in myocardial glutathione. ebm-journal.org This suggests that a depleted state of myocardial glutathione increases the heart's sensitivity to the toxic effects of oxidants during challenging physiological conditions. However, BSO treatment alone in sham pigs resulted in reduced myocardial glutathione levels without inducing alterations in cardiovascular parameters. ebm-journal.org

The kidneys are also significantly affected by BSO-induced glutathione depletion. BSO inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis, leading to reduced renal glutathione levels. jst.go.jpnih.govkarger.com Studies utilizing BSO to deplete glutathione have investigated its role in renal toxicity induced by various substances. For instance, in mice, glutathione depletion by BSO increased sensitivity to inorganic mercury-induced kidney damage, highlighting the primary protective role of glutathione against this heavy metal's renal toxicity. jst.go.jp Similarly, in rats, BSO-induced glutathione depletion exacerbated ifosfamide (B1674421) nephrotoxicity, evidenced by a worsening of glucosuria, phosphaturia, and proteinuria. nih.gov

Investigations using isolated perfused rat kidneys revealed that selective depletion of renal glutathione by DL-buthionine-SR-sulfoximine impaired the kidney's concentrating ability and reduced tubular reabsorption of sodium. nih.gov Furthermore, BSO treatment in mice was found to diminish the aldosterone-dependent mineralocorticoid biological response, including sodium retention and potassium elimination, in a manner proportional to the depletion of renal glutathione. core.ac.uk This suggests that a deficit in renal glutathione can lead to significant inhibition of the mineralocorticoid receptor-mediated biological response in renal cells. core.ac.uk Interestingly, depletion of renal GSH with BSO prior to ischemia in rats did not impact ischemia-induced kidney damage, despite ischemia itself causing renal GSH depletion. physiology.org

Table 1 summarizes some observed cardiovascular and renal effects associated with BSO-induced glutathione depletion based on experimental studies.

Physiological VariableObserved Effect (BSO-induced GSH depletion)Species/ModelSource
Arterial Blood PressureIncreased (Hypertension)Sprague-Dawley rats oup.comoup.comnih.gov
Vasomotor FunctionDysfunction (Oxidative stress-dependent)Rats oup.com
Heart RateInconclusive/VariableMice, Rats oup.comoup.com
Cardiac Injury (Endotoxemia)ExacerbatedEndotoxemic pigs ebm-journal.org
Renal Glutathione LevelsDecreasedRats, Mice jst.go.jpnih.govkarger.com
Sensitivity to Inorganic MercuryIncreased Renal ToxicityMice jst.go.jp
Ifosfamide NephrotoxicityExacerbatedRats nih.gov
Kidney Concentrating AbilityImpairedIsolated perfused rat kidney nih.gov
Tubular Sodium ReabsorptionDecreasedIsolated perfused rat kidney nih.gov
Mineralocorticoid ResponseDiminishedMice core.ac.uk

Neurological Implications of this compound Exposure and Glutathione Status in the Central Nervous System

Glutathione plays a critical role in maintaining redox homeostasis in the central nervous system (CNS), and its depletion has significant neurological implications, often leading to oxidative stress and neuronal damage. frontiersin.org

Studies using L-buthionine-S,R-sulfoximine (L-BSO) in mice have shown that systemic inhibition of glutathione synthesis can trigger a protective response in the CNS, potentially mediated by an increase in peripheral nerve growth factor (NGF). frontiersin.org L-BSO administration was found to increase plasma NGF levels and activate the NGF/TrkA/Akt pathway in striatal neurons. frontiersin.org Furthermore, BSO treatment influenced the expression levels of transcripts for amino acid transporters crucial for L-cysteine/L-cystine availability in the striatum. frontiersin.org

Depletion of brain glutathione by buthionine sulfoximine has been shown to enhance cerebral ischemic injury in rats. physiology.org The severity of cortical infarction and edema following ischemia was found to be dependent on the duration of common carotid artery occlusion and was worsened by reduced brain GSH levels. physiology.org These findings suggest that endogenous brain glutathione is a crucial component of the defense mechanisms against lesion formation after ischemic events, supporting the involvement of oxygen radicals in the pathogenesis of ischemic brain injury. physiology.org

The susceptibility of brain glutathione levels to depletion by BSO can vary with age. In preweanling mice, repeated L-BSO injections led to substantial declines (79.6–86.5%) in GSH content in both the brain and spinal cord. capes.gov.brnih.gov In contrast, adult mice subjected to the same treatment exhibited more modest reductions (17.8–29.2%) in brain GSH content. capes.gov.brnih.gov

Glutathione modulation can also impact neurotransmission. BSO treatment has been shown to increase neuronal glutamate (B1630785) levels and enhance the frequency of miniature excitatory postsynaptic potentials (mEPSCs) in cortical neurons. pnas.org This suggests that reducing glutathione biosynthesis can lead to elevated cytosolic glutamate and consequently alter excitatory neurotransmission. pnas.org Glutathione itself may function as a physiological reservoir for the neurotransmitter glutamate. pnas.org

In the context of neurodegeneration, inhibition of glutathione biosynthesis using buthionine sulfoximine during exposure to hypobaric hypoxia exacerbated hypoxia-induced neurodegeneration in the hippocampus of rats. plos.org Depletion of brain glutathione by BSO is known to enhance the toxic effects associated with increased production of reactive oxygen species under ischemic conditions or following exposure to neurotoxins like 6-hydroxydopamine. plos.org

Glutathione deficiency and impaired glutathione function are linked to various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. nih.govmdpi.com Depletion of GSH by agents like L-buthionine sulfoximine has been demonstrated to increase the generation of reactive oxygen species and promote apoptotic cell death in motor neuron-like cell lines. mdpi.com Glutathione plays vital roles in the CNS, including the modulation of neurotransmission. nih.gov At higher concentrations, it may influence the redox state of glutamate receptors, and its glycine (B1666218) residue can act as a co-agonist at NMDA receptors. nih.gov

Table 2 provides an overview of some neurological effects observed in studies involving BSO-induced glutathione modulation.

Neurological EffectObserved Outcome (BSO-induced GSH depletion)Species/ModelSource
Oxidative Stress in CNSIncreasedMice frontiersin.org
Neuronal DamageIncreasedCNS frontiersin.org
Peripheral NGF LevelsIncreasedMice frontiersin.org
Striatal NGF/TrkA/Akt PathwayActivatedMice frontiersin.org
Cerebral Ischemic Injury SeverityEnhancedRats physiology.org
Brain GSH Content (Preweanling)Markedly DecreasedMice capes.gov.brnih.gov
Brain GSH Content (Adult)Modestly DecreasedMice capes.gov.brnih.gov
Neuronal Glutamate LevelsIncreasedCortical neurons pnas.org
Excitatory Neurotransmission (mEPSCs)Enhanced frequencyCortical neurons pnas.org
Hypoxia-Induced NeurodegenerationEnhancedHippocampus (Rats) plos.org
Sensitivity to Oxidative NeurotoxicityIncreasedCNS (Ischemia, 6-hydroxydopamine models) plos.org
Link to Neurodegenerative DisordersAssociated with Deficiency/DysfunctionAlzheimer's, Parkinson's, ALS models nih.govmdpi.com
Apoptotic Cell Death (Motor Neurons)PromotedMotor neuron-like cells mdpi.com
Modulation of NeurotransmissionInvolvedCNS nih.gov

Advanced Research Methodologies for D Buthionine Investigations

Synthetic Approaches and Isomer Isolation for D-Buthionine

The investigation of this compound's specific biological roles necessitates methodologies to obtain the pure D-isomer, free from its L-counterpart. This involves stereoselective synthesis or the resolution of racemic mixtures, followed by rigorous characterization.

Stereoselective Synthesis and Derivatization Strategies

The asymmetric synthesis of chiral sulfoximines, including this compound, is a significant challenge in organic chemistry. Modern strategies aim to overcome the limitations of traditional methods, which often require harsh conditions. One promising approach involves the stereospecific S-alkylation of readily accessible chiral sulfinamides under practical and mild conditions. This method avoids traditional nitrene transfer reactions and instead utilizes selective S-alkylation. Optimization of reaction conditions, such as the use of sodium hydroxide (B78521) in 1,2-dimethoxyethane (B42094) (DME), has been shown to provide high regioselectivity and efficiency in the synthesis of chiral sulfoximines. Mechanistic studies have confirmed that these optimized conditions can prevent racemization, thus preserving the chirality of the starting material.

Derivatization of buthionine isomers is often employed to facilitate their detection and quantification, particularly for analytical techniques like high-performance liquid chromatography (HPLC). Due to the low molar absorptivity of buthionine, direct spectrophotometric analysis is challenging. Chemical derivatization can introduce chromophores or fluorophores, enabling detection at longer, more convenient wavelengths. For instance, derivatization with o-phthalaldehyde (B127526) has been used for the fluorometric detection of L-buthionine-(S,R)-sulfoximine in plasma samples. Another approach involves derivatization with catechol, which, after oxidation to its corresponding o-quinone, reacts with buthionine to form a colored intermediate that can be detected in the visible spectrum.

Chromatographic and Crystallographic Techniques for Diastereomer Resolution and Characterization

Once a mixture of this compound diastereomers is synthesized, or if a racemic mixture is the starting point, separation of the individual isomers is crucial. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of these diastereomers. Chiral solvent HPLC procedures have been successfully developed for the analytical separation of the diastereomers of L-buthionine sulfoximine (B86345), and these methods can also distinguish them from the unresolved diastereomers of this compound sulfoximine. For preparative isolation, repeated crystallization can be an effective technique. For example, L-buthionine (R)-sulfoximine has been isolated by repeated crystallization from water.

X-ray crystallography provides the definitive determination of the absolute configuration, bond lengths, and bond angles of a specific isomer. This technique was instrumental in determining the three-dimensional structure of L-buthionine (R)-sulfoximine, providing crucial insights into the steric relationships within the active site of its target enzyme, γ-glutamylcysteine synthetase. Such detailed structural information is invaluable for understanding the specific interactions of each this compound isomer with biological macromolecules.

In Vitro Experimental Paradigms

In vitro studies are fundamental for elucidating the specific molecular mechanisms of this compound. These experiments, conducted in controlled laboratory settings, allow for the detailed examination of its effects on enzymes and cells.

Enzyme Activity Assays and Kinetic Parameter Determination for this compound

Enzyme activity assays are central to understanding how this compound interacts with its target enzymes, primarily γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. These assays typically measure the rate of product formation or substrate depletion in the presence and absence of the inhibitor. For γ-GCS, the reaction velocity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of a substrate.

Kinetic studies are then performed to determine key parameters that characterize the inhibition. By measuring the initial reaction velocities at various substrate and inhibitor concentrations, one can determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies have shown that this compound-SR-sulfoximine is a weak and reversible inhibitor of γ-glutamylcysteine synthetase. oup.com In contrast, the L-S-sulfoximine isomer is a potent, irreversible inhibitor. oup.com Determining these kinetic parameters for the specific D-isomers is crucial for understanding their biological potency and mechanism of action.

Cell-Based Assays for Proliferation, Apoptosis, and Redox State Monitoring

Cell-based assays provide a more complex biological context to investigate the effects of this compound on cellular processes.

Proliferation Assays: These assays measure the rate of cell growth and division. Common methods include the MTT assay, which measures the metabolic activity of viable cells, and direct cell counting. For example, studies using D,L-buthionine-S,R-sulfoximine have investigated its effects on the proliferation of various cancer cell lines. researchgate.net

Apoptosis Assays: Apoptosis, or programmed cell death, is a critical process that can be influenced by changes in cellular redox state. Several methods are used to detect apoptosis, including:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are an early event in apoptosis and can be monitored using fluorescent dyes like JC-1.

Redox State Monitoring: Given that this compound's primary target is involved in the synthesis of the major intracellular antioxidant, glutathione, monitoring the cellular redox state is essential. This can be achieved by:

Measuring Glutathione Levels: The total intracellular glutathione concentration and the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) are key indicators of the cellular redox environment. These can be measured using enzymatic cycling assays or HPLC.

Reactive Oxygen Species (ROS) Detection: Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA) can be used to measure the intracellular levels of ROS, which are expected to increase upon GSH depletion.

In Vivo Experimental Designs and Analytical Protocols

Animal models, most commonly mice and rats, are used to investigate the systemic effects of this compound administration. Experimental designs often involve treating animals with this compound through various routes, such as in their drinking water or via injection (intravenous or intraperitoneal). researchgate.netnih.govnih.gov The duration of treatment can range from a single dose to several weeks to assess both acute and chronic effects. researchgate.netnih.gov Control groups receiving a vehicle solution are always included for comparison. Tissues of interest, such as the liver, kidney, and pancreas, are often harvested at the end of the study for further analysis. researchgate.netnih.gov

A primary endpoint in many in vivo studies with buthionine is the measurement of glutathione levels in various tissues. This is typically done to confirm the inhibitory effect of the compound on GSH synthesis. Analytical protocols for quantifying glutathione in biological samples often involve homogenization of the tissue, followed by analysis using high-performance liquid chromatography (HPLC) with electrochemical detection or enzymatic cycling assays. oup.com

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves collecting blood samples at various time points after administration and measuring the concentration of the compound. Such studies on buthionine sulfoximine have shown a biexponential elimination from plasma in mice. nih.gov

Ex vivo biodistribution studies are performed to determine the tissue distribution of the compound. This is particularly relevant when investigating the targeting of specific organs. In these studies, animals are administered the compound, and at various time points, organs are collected, weighed, and the amount of the compound is quantified.

Below is an interactive data table summarizing common parameters in in vivo this compound studies.

ParameterDescriptionCommon Methodologies
Animal Model Species used for the study.Mice (various strains), Rats
Administration Route How the compound is delivered to the animal.Oral (in drinking water), Intravenous injection, Intraperitoneal injection
Tissue Analysis Examination of specific organs for effects.Glutathione quantification (HPLC, enzymatic assays), Histological analysis
Pharmacokinetics Study of the compound's movement in the body.Blood sampling and analysis of compound concentration over time.
Biodistribution Determination of where the compound accumulates.Quantification of the compound in various tissues at different time points.

Models for Administering this compound and Assessing Systemic Distribution

To investigate the in vivo effects of this compound, researchers utilize various animal models and administration routes. The choice of model and administration method is critical for achieving desired levels of GSH depletion in specific tissues and understanding the compound's systemic distribution.

Common administration routes in preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral administration via drinking water. aacrjournals.orgnih.govnih.gov Intravenous administration of this compound in mice has been shown to result in rapid elimination from plasma, following a biexponential pattern. nih.gov Despite its fast plasma clearance, significant depletion of glutathione is observed in various tissues, suggesting efficient tissue uptake. nih.gov For instance, multiple intravenous doses in mice led to a marked 88% depletion of liver glutathione. nih.gov

Oral administration through drinking water is a widely used method for achieving continuous and systemic GSH depletion. aacrjournals.orgmdpi.comoup.com A study in mice demonstrated that providing 20 mM of L-buthionine-(S,R)-sulfoximine (BSO) in drinking water for 14 days resulted in sustained GSH depletion across a wide range of organs, including the liver, kidney, brain, lung, heart, and plasma, without overt toxicity. aacrjournals.org This model has proven effective for studying the consequences of long-term GSH deficiency. aacrjournals.org

The assessment of this compound's systemic distribution and its primary effect—GSH depletion—is performed by collecting various biological matrices at different time points. Tissues and fluids such as the liver, kidney, bone marrow, tumor xenografts, and peripheral blood mononuclear cells are commonly analyzed. mdpi.comnih.govnih.gov Studies have shown differential kinetics of GSH depletion and resynthesis among tissues. For example, in rats, renal GSH depletion was found to be more rapid and sustained compared to hepatic depletion following a single intraperitoneal injection of BSO. nih.gov

Animal ModelAdministration RouteKey Findings on Distribution and EffectReference
MiceIntravenous (i.v.)Rapid biexponential plasma elimination; significant liver GSH depletion (88%). nih.gov
MiceOral (in drinking water)Continuous, systemic GSH depletion in multiple organs (liver, kidney, brain, etc.). aacrjournals.org
RatsIntraperitoneal (i.p.)More rapid and sustained GSH depletion in the kidney compared to the liver. nih.gov
MiceSubcutaneous (s.c.)Significant GSH depletion in tumors and various organs. nih.gov

Bioanalytical Methods for Quantifying this compound and its Metabolites in Biological Matrices

Accurate quantification of this compound and its metabolites in biological samples such as plasma, tissues, and urine is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a cornerstone technique for these analyses.

One established method for measuring the R- and S-isomers of BSO in plasma involves HPLC. nih.gov Due to the compound's low molar absorptivity and an absorption maximum below 200 nm, direct detection can be challenging. researchgate.net To overcome this, derivatization with agents like catechol can be employed to improve detection. researchgate.net

For the quantification of glutathione and other thiols, which are key biomarkers of this compound's effect, HPLC coupled with electrochemical detection is a sensitive and specific method. nih.gov An alternative and highly sensitive approach is the enzymatic cycling assay, which can quantify GSH levels down to the picomole range from very small tissue samples, making it suitable for biopsy analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and robustness. nih.govmdpi.com This technique is particularly valuable for developing targeted metabolic profiling methods to simultaneously measure multiple metabolites in pathways affected by this compound, such as the methionine cycle and redox thiol pools. nih.gov Sample preparation for these analyses typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection. nih.gov

AnalyteBiological MatrixAnalytical MethodKey FeaturesReference
R- and S-isomers of BSOPlasmaHPLCUsed in clinical trials to determine pharmacokinetics. nih.gov
Glutathione (GSH), CysteineLiver, KidneyHPLC with electrochemical detectionAllows for precise measurement of key thiols affected by BSO. nih.gov
Glutathione (GSH)Tumor biopsies, Cell linesEnzymatic Cycling AssayExtremely sensitive, capable of measuring GSH in sub-milligram samples.
Methionine cycle metabolites, Redox thiolsPlasma, Cells, UrineLC-MS/MSEnables targeted and quantitative profiling of multiple relevant metabolites. nih.gov

Advanced Techniques for Measuring Oxidative DNA Damage and Other Molecular Endpoints in Tissues

Glutathione depletion induced by this compound leads to oxidative stress, which can cause damage to macromolecules, including DNA. oup.com A variety of advanced techniques are used to measure this damage and other related molecular endpoints.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) with isotope dilution are powerful methods for identifying and quantifying specific products of oxidative DNA damage. researchgate.net These techniques have been used to measure lesions such as 8-hydroxyguanine, 2,6-diamino-4-hydroxy-5-formamidopyrimidine, and 8-hydroxyadenine (B135829) in DNA isolated from tissues of animals treated with BSO. researchgate.net

The comet assay, or single-cell gel electrophoresis, is another widely used technique to assess DNA damage at the level of individual cells. It can detect DNA single- and double-strand breaks. Studies have correlated the increased frequency of DNA deletions with decreased concentrations of GSH and cysteine in fetuses from mice treated with BSO. oup.comnih.gov

Beyond direct DNA damage, researchers also investigate the cellular responses to this compound treatment. Western blot analysis is used to measure changes in the levels and activation states of key proteins involved in apoptosis and cell signaling pathways. For example, BSO treatment has been shown to increase the cleavage of caspase-9, caspase-3, and poly ADP ribose polymerase (PARP), all hallmarks of apoptosis. nih.gov The activation of specific signaling pathways, such as the NF-E2-related factor 2 (Nrf2) pathway which regulates antioxidant enzyme expression, is also a critical molecular endpoint studied in response to GSH depletion. nih.gov

Molecular EndpointTechniqueExample Finding in this compound StudiesReference
Oxidative DNA Base Products (e.g., 8-hydroxyguanine)GC-MS, LC-MSSignificant formation of multiple DNA damage products in various organs of BSO-treated rabbits. researchgate.net
DNA Deletions/Strand BreaksComet Assay / Genetic AssaysIncreased frequency of 70 kb DNA deletions in mouse fetuses exposed to BSO. oup.com
Apoptotic Protein Cleavage (Caspases, PARP)Western BlotEnhanced cleavage of caspase-9, caspase-3, and PARP in myeloma cells treated with L-PAM and BSO. nih.gov
Gene Expression (e.g., γ-GC-S)Northern Blot / RT-PCRBSO exposure increases γ-GC-S gene transcripts in human glioma cells. nih.gov

Computational and Systems Biology Approaches to this compound Action

Computational modeling and systems biology offer powerful frameworks for integrating experimental data and gaining a deeper, more quantitative understanding of this compound's effects on complex biological systems.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a key computational approach. A population pharmacodynamic model was developed to describe the time course of GSH depletion in peripheral mononuclear cells following BSO administration in a clinical trial. aacrjournals.org This model integrated a two-compartment pharmacokinetic model for BSO with an indirect response model for GSH, successfully predicting the gradual depletion and subsequent recovery of GSH levels. aacrjournals.org Such models are invaluable for optimizing dosing regimens to achieve a desired level of target engagement. aacrjournals.org

Molecular docking and structural biology provide insights into the interaction between this compound and its molecular target, γ-glutamylcysteine synthetase (GCS). researchgate.netrug.nl By modeling the binding of BSO to the active site of the enzyme, researchers can understand the structural basis for its inhibitory activity, which can aid in the design of new, potentially more potent or specific inhibitors. rug.nl

Systems biology approaches, such as transcriptomics and metabolomics, provide a global view of the cellular response to this compound. Transcriptomic analysis using techniques like RNA-sequencing can reveal widespread changes in gene expression following GSH depletion. plos.orgplos.org For example, studies have shown that BSO treatment can induce the expression of genes regulated by the Nrf2 transcription factor, representing an adaptive cellular response to oxidative stress. nih.gov

Metabolomic profiling, often performed using LC-MS, allows for the comprehensive analysis of small molecule metabolites in cells or tissues. nih.govmdpi.com This approach can map the metabolic rewiring that occurs in response to the inhibition of GSH synthesis by this compound, identifying changes in related pathways such as the methionine cycle, cysteine metabolism, and central carbon metabolism. nih.govnih.gov Integrating these large-scale 'omics' datasets through network analysis can help to construct models of the cellular pathways perturbed by this compound, revealing not only the direct consequences of GSH depletion but also the complex, system-level adaptive responses. frontiersin.org

Academic Research Applications and Broader Scientific Implications of D Buthionine Studies

D-Buthionine as a Stereochemical Probe for Enzyme Active Site Characterization

The stereochemistry of a molecule can significantly influence its interaction with enzyme active sites. This compound, as a stereoisomer, serves as a probe to investigate the stereospecificity of enzymes, particularly those involved in amino acid and glutathione (B108866) metabolism. While L-buthionine sulfoximine (B86345) (L-BSO) is known as a potent inhibitor of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), the enzyme that catalyzes the rate-limiting step in glutathione synthesis, studies have shown that this compound-SR-sulfoximine is a very weak or ineffective inhibitor of this enzyme. researchgate.netresearchgate.net This difference in inhibitory activity between the stereoisomers highlights the precise spatial and chemical requirements of the γ-GCS active site. Research using different stereoisomers, like this compound, helps to map the binding pockets and catalytic mechanisms of enzymes by revealing how subtle changes in substrate or inhibitor structure affect binding affinity and enzymatic activity. acs.orgresearchgate.net

Utility in Defining the Specificity of Glutathione-Related Metabolic Pathways

Glutathione plays a crucial role in various cellular processes, including detoxification, antioxidant defense, and maintaining the cellular redox state. ontosight.aimdpi.com The synthesis and metabolism of glutathione involve several enzymes, and the specificity of these enzymes is critical for proper cellular function. By utilizing this compound and its derivatives, researchers can investigate the substrate specificity of enzymes within the gamma-glutamyl cycle and other glutathione-related pathways. mdpi.com The observation that this compound-SR-sulfoximine is a poor inhibitor of γ-GCS compared to its L-isomer underscores the stereospecific nature of this key enzyme in glutathione biosynthesis. researchgate.netresearchgate.net This differential activity helps researchers to delineate the precise enzymatic steps and transporters that handle specific stereoisomers, contributing to a more detailed understanding of the flow of metabolites through these pathways.

Contributions to Understanding Cellular Redox Regulation and Signaling

Cellular redox balance, the equilibrium between oxidizing and reducing species, is tightly regulated and crucial for cell survival and signaling. nih.govfrontiersin.org Glutathione is a primary determinant of the cellular redox state, with the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) serving as a key indicator. mdpi.com While L-BSO is widely used to deplete GSH levels by inhibiting its synthesis, thereby inducing oxidative stress and perturbing redox balance, studies involving this compound can indirectly contribute to this area by providing comparative data on the effects of stereoisomers on glutathione levels and related redox markers. ontosight.ainih.govmdpi.comtandfonline.com Although this compound-SR-sulfoximine itself is not a potent inhibitor of GSH synthesis, understanding its limited interaction with γ-GCS helps to affirm the specificity of the enzyme responsible for controlling the primary pathway of GSH synthesis. This knowledge is foundational for interpreting experiments that utilize more potent inhibitors like L-BSO to study the downstream effects of GSH depletion on redox-sensitive signaling pathways and cellular responses to oxidative stress. pnas.orgnih.gov

Prospective Research Directions and Unanswered Questions for D Buthionine

Design and Synthesis of Novel D-Buthionine Analogs with Modified Pharmacological Profiles

Given the differential activity of this compound and L-BSO, there is potential in designing and synthesizing novel analogs of this compound. These analogs could be modified to explore altered pharmacological profiles, potentially targeting different pathways or exhibiting modulated interactions with γ-GCS or other enzymes. Research into higher homologs of buthionine sulfoximine (B86345), such as pentathionine, hexathionine, and heptathionine sulfoximine, has shown variations in γ-GCS inhibition and glutathione (B108866) depletion, suggesting that structural modifications can significantly impact activity researchgate.net. Exploring similar modifications on the this compound scaffold could lead to compounds with unique properties, potentially useful as research tools or with therapeutic potential independent of potent γ-GCS inhibition.

High-Throughput Screening for Undiscovered this compound-Specific Molecular Targets

While this compound is known to be a weak inhibitor of γ-GCS, the possibility of it interacting with other molecular targets exists and remains largely unexplored. High-throughput screening (HTS) approaches could be employed to identify previously undiscovered proteins or pathways that specifically bind to or are modulated by this compound. Such screenings could involve libraries of proteins, enzymes, or cellular pathways to identify any specific interactions that are distinct from those of L-BSO. Identifying this compound-specific targets could reveal novel biological roles or provide insights into unexpected cellular processes influenced by this isomer.

Application of Advanced Imaging and Omics Technologies to this compound Research

Advanced imaging techniques and various omics technologies (genomics, proteomics, metabolomics, lipidomics) offer powerful tools to investigate the effects of this compound at a systems level ihuican.orgbihealth.orgbiorxiv.org. Applying these technologies could help to understand the global cellular response to this compound exposure, even in the absence of significant γ-GCS inhibition. For instance, metabolomics could reveal subtle changes in metabolic pathways, proteomics could identify altered protein expression or modification, and advanced imaging could visualize its cellular localization or impact on organelle function. Integrating data from multiple omics modalities could provide a comprehensive picture of this compound's biological footprint and uncover effects not detectable by traditional methods biorxiv.orgfrontiersin.org. Unanswered questions remain regarding how buthionine sulfoximine (BSO), which includes isomers, induces increased epidermal green autofluorescence in mice, and imaging techniques are being used to investigate the underlying mechanisms related to intracellular oxidative stress biorxiv.org.

Interrogating Potential, Yet Unexplored, Subtle Biological Activities of this compound Isomer

The fact that this compound is a weak inhibitor of γ-GCS does not preclude it from having other subtle biological activities. Research could focus on exploring these less obvious effects. This might include investigating its potential interactions with other enzymes, transporters, or receptors, or its influence on signaling pathways independent of glutathione depletion. Studies have shown that stereoisomers can exhibit vastly different behaviors and biological activities solubilityofthings.comijpsjournal.com. For example, while L-BSO is a potent inhibitor of γ-GCS, this compound-SR-sulfoximine has been shown to be a reversible inhibitor with a different binding profile researchgate.netgoogle.com. Further research is needed to fully understand these subtle differences and their potential biological consequences.

Pharmacogenomic and Personalized Medicine Perspectives on this compound Response

The field of pharmacogenomics explores how genetic variations influence drug response mdpi.comresearchgate.netnih.govnih.govmdpi.com. While this compound is not currently used as a therapeutic agent, understanding how genetic differences might affect an individual's response to this compound exposure or interventions involving this compound could be valuable. This could involve studying genetic polymorphisms in enzymes involved in its metabolism or transport, or in pathways that might be subtly affected by its presence. Such pharmacogenomic studies could provide insights into inter-individual variability in response and potentially inform future applications or risk assessments related to compounds with similar structures or activities.

Q & A

Q. Q1. What are the key chemical and biochemical properties of D-Buthionine that influence its role in glutathione synthesis inhibition?

Methodological Answer : To investigate this, researchers should:

  • Conduct HPLC analysis to quantify this compound purity and stability under physiological conditions .
  • Use enzyme kinetics assays (e.g., Michaelis-Menten kinetics) to measure its inhibition constant (Ki) against γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis.
  • Validate findings via comparative studies with L-Buthionine sulfoximine (BSO), the enantiomer with known inhibitory activity .
    Note: Ensure all synthesis protocols and characterization data (NMR, mass spectrometry) are documented for reproducibility .

Q. Q2. How can in vitro models be optimized to study this compound’s cellular uptake and metabolic effects?

Methodological Answer :

  • Use radiolabeled this compound (e.g., ³⁵S) in cell culture systems (e.g., hepatocytes or cancer cell lines) to track uptake kinetics via scintillation counting .
  • Pair with knockdown/knockout models (e.g., CRISPR-Cas9 targeting glutathione reductase) to isolate this compound-specific effects from compensatory pathways.
  • Apply metabolomic profiling (LC-MS/MS) to quantify downstream metabolites (e.g., oxidized glutathione levels) .

Advanced Research Questions

Q. Q3. How do contradictory findings on this compound’s efficacy in oxidative stress models arise, and what frameworks reconcile these discrepancies?

Methodological Answer : Contradictions often stem from:

  • Variability in experimental design : Differences in dosage, administration routes, or model systems (e.g., murine vs. human cell lines).
  • Confounding factors : Endogenous glutathione regeneration via alternative pathways (e.g., thioredoxin system).
    Resolution Strategies:
  • Apply PICO framework (Population: cell/organism type; Intervention: this compound dosage; Comparison: BSO/controls; Outcome: glutathione depletion metrics) to standardize variables .
  • Perform meta-analysis of existing studies using PRISMA guidelines to identify bias or heterogeneity .

Q. Q4. What advanced techniques validate this compound’s selectivity in targeting GCS without off-target interactions?

Methodological Answer :

  • Use cryo-EM or X-ray crystallography to resolve this compound’s binding site on GCS and compare it with BSO .
  • Employ thermal shift assays to measure protein stability changes upon ligand binding.
  • Conduct proteome-wide affinity profiling (e.g., CETSA or TPP) to identify off-target interactions .

Experimental Design and Data Analysis

Q. Q5. How should researchers design dose-response studies for this compound to ensure statistical robustness?

Methodological Answer :

  • Use Hill slope modeling to determine EC₅₀/IC₅₀ values, ensuring ≥3 biological replicates per dose.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Avoid overfitting by predefining sample sizes via power analysis .
  • Document raw data and analysis scripts in repositories like Zenodo for transparency .

Q. Q6. What are best practices for synthesizing and characterizing novel this compound derivatives?

Methodological Answer :

  • Follow IUPAC guidelines for stereochemical synthesis to avoid enantiomeric contamination.
  • Characterize derivatives using chiral chromatography and 2D-NMR (e.g., COSY, NOESY) to confirm structural integrity .
  • Include stability studies (pH, temperature) in supplementary materials to guide future in vivo applications .

Data Contradiction and Interpretation

Q. Q7. How can researchers address inconsistencies in this compound’s reported cytotoxicity across cancer cell lines?

Methodological Answer :

  • Conduct multi-omics integration (transcriptomics + metabolomics) to identify cell line-specific resistance mechanisms (e.g., upregulated xCT transporters).
  • Use scRNA-seq to assess heterogeneity in glutathione metabolism within tumor subpopulations .
  • Apply Bayesian hierarchical models to quantify uncertainty and adjust for batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.